Isoglutamine

Description

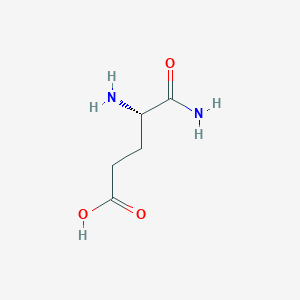

Structure

2D Structure

Propriétés

IUPAC Name |

(4S)-4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-65-7 | |

| Record name | Isoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoglutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOGLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

L-Isoglutamine, also known as Isoglutamine, primarily targets the ATP synthase subunit b in Escherichia coli (strain K12). ATP synthase is a crucial enzyme that provides energy for the cell to use through the synthesis of adenosine triphosphate (ATP).

Mode of Action

It’s known that it can form the c-terminus of a peptide chain, as in muramyl dipeptide (mdp), a constituent of bacterial cell walls. It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and this compound behaves as a γ-amino acid.

Biochemical Pathways

L-Isoglutamine is involved in the glutamine metabolic pathway. This pathway plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival. It’s also known to be involved in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling.

Pharmacokinetics

It’s known that l-isoglutamine has rapid absorption and elimination. There is no significant change in the baseline (pre-dose) L-Isoglutamine concentration throughout the study, indicating no drug accumulation. The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Isoglutamine.

Result of Action

Minute amounts of MDP containing L-alanyl-D-isoglutamine can induce renal cell apoptosis in vitro and support MDP-induced kidney cytotoxicity in rabbits. This indicates that L-Isoglutamine may have potential therapeutic applications in the treatment of certain diseases.

Analyse Biochimique

Biochemical Properties

L-Isoglutamine is a component of molecules such as the bacterial cell wall muramyl dipeptides and its analogues such as N-Acetylmuramyl-L-alanyl-L-isoglutamine. It interacts with various enzymes and proteins in the body, playing a crucial role in biochemical reactions.

Molecular Mechanism

The molecular mechanism of L-Isoglutamine involves its conversion to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS). It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of L-Isoglutamine can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

L-Isoglutamine is involved in several metabolic pathways. It’s converted to glutamate, a critical metabolite that serves in both ATP production and in replenishing TCA cycle intermediates, a process termed anaplerosis. It interacts with various enzymes and cofactors within these pathways.

Transport and Distribution

The transport and distribution of L-Isoglutamine within cells and tissues involve various transporters and binding proteins. These interactions can affect its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of L-Isoglutamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Activité Biologique

Isoglutamine, specifically N-acetylmuramyl-L-alanyl-D-isoglutamine (often referred to as muramyl dipeptide or MDP), is a compound that has garnered significant attention in immunological research due to its biological activity, particularly in the context of immune response modulation. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a synthetic derivative of muramyl peptides, which are components of bacterial cell walls. These peptides play crucial roles in the activation of the immune system and have been studied for their potential therapeutic applications in various diseases, including autoimmune disorders and cancer.

This compound exerts its biological effects primarily through the following mechanisms:

- Immune Modulation : It stimulates B-cell activation and enhances cytokine production. Studies have shown that this compound can induce the secretion of several cytokines, including TNF-α and interleukins (IL-4, IL-10, IL-12) from immune cells .

- Adjuvant Activity : this compound has been demonstrated to enhance the efficacy of vaccines by acting as an adjuvant. It promotes a stronger immune response when used in conjunction with other immunogenic substances .

1. Immune Response Stimulation

A study published in PubMed indicated that this compound significantly stimulates the immune response in murine B cells, requiring various cytokines for optimal activity. The study also identified a novel monokine involved in this stimulation process .

2. Clinical Efficacy in Psoriasis

In a clinical trial involving 86 patients with plaque psoriasis, treatment with muramyl peptide (this compound) resulted in clinical improvement or cure in 98.2% of cases. The therapy normalized cytokine levels and significantly increased relapse-free periods for patients .

3. Pyrogenicity Studies

Research on the pyrogenic effects of this compound revealed that it induces biphasic fevers in animal models, indicating its potential effects on inflammatory responses . This property may be leveraged in therapeutic contexts where modulation of fever is beneficial.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Psoriasis Treatment

A cohort study involving patients with varying severity levels of plaque psoriasis demonstrated that treatment with this compound led to significant improvements in skin lesions and overall quality of life. Patients reported reduced symptoms and longer periods without flare-ups post-treatment.

Case Study 2: Cancer Immunotherapy

In preclinical models, this compound was combined with chemotherapeutic agents to enhance anti-tumor immunity. The results suggested that this compound could sensitize tumors to chemotherapy while reducing metastasis rates .

Applications De Recherche Scientifique

Biochemical Applications

Buffering Agent in Biochemical Assays

L(+) Isoglutamine serves as a buffering agent in the titrimetric determination of amino nitrogen, which is crucial for studies involving peptidases. This application is documented in historical biochemical literature where it was used to stabilize pH during enzymatic reactions, enhancing the accuracy of measurements (Melville et al., 1935) .

Growth Promoting Agent in Microbial Cultures

In microbiological research, L(+) this compound is added to culture media to promote growth. It has been shown to enhance the proliferation of certain bacterial strains, making it a valuable component in experimental setups aimed at studying microbial physiology (Silverman et al., 1954) .

Immunological Applications

Adjuvant Activity

this compound derivatives, particularly N-acetylmuramyl-L-alanyl-D-isoglutamine, exhibit significant adjuvant activity. These compounds are utilized in immunological studies to enhance the immune response to vaccines. For instance, research has demonstrated that substituting L-alanine with other amino acids can modify the immunoadjuvant properties of these compounds, affecting antibody production and immune system activation (Adam et al., 1976) .

Clinical Applications in Cancer Treatment

this compound has been explored as an adjunct therapy in cancer treatments. Mifamurtide, an immunological agent used in osteosarcoma treatment, has been linked with this compound's ability to modulate immune responses. Studies indicate that its presence may influence the efficacy and side effects of chemotherapy regimens (PubMed, 2020) .

Pharmaceutical Applications

Drug Delivery Systems

Recent advancements have incorporated this compound into novel drug delivery systems. Its properties allow for enhanced solubility and stability of therapeutic agents, particularly in formulations aimed at reducing toxicity associated with traditional chemotherapy drugs. Research highlights its role in improving the bioavailability of lipophilic compounds through innovative encapsulation techniques (Science.gov, 2018) .

Mechanism of Action

this compound interacts with various biological pathways, influencing drug absorption and metabolism. For instance, it has been identified as a non-substrate for several cytochrome P450 enzymes, suggesting a role in minimizing drug-drug interactions during co-administration with other therapeutic agents (DrugBank) .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Melville et al., 1935 | Buffering Agent | Demonstrated effective stabilization of pH in enzymatic assays. |

| Silverman et al., 1954 | Microbial Growth | Enhanced growth rates of specific bacterial cultures when added to media. |

| Adam et al., 1976 | Immunoadjuvant | Showed significant increases in antibody production when used with vaccines. |

| PubMed Report, 2020 | Cancer Therapy | Highlighted potential benefits and side effects when combined with mifamurtide. |

| Science.gov Report, 2018 | Drug Delivery | Improved solubility and stability of lipophilic drugs using this compound-based systems. |

Comparaison Avec Des Composés Similaires

Glutamine

- Structural Differences : Glutamine (C₅H₁₀N₂O₃) is an isomer of isoglutamine, with the amide group on the γ-carboxylic acid instead of the α-position.

- Functional Impact: Glutamine is a proteinogenic amino acid involved in nitrogen metabolism, whereas this compound is specialized for PGN biosynthesis. In PGN, glutamine is rare; this compound dominates due to its stereochemical compatibility with transpeptidase enzymes . TLR2 binding studies show that substitutions of this compound with glutamine in muropeptides abolish immune activation, highlighting structural specificity .

Isoglutamic Acid

- Structural Differences : Isoglutamic acid lacks the γ-amide group, retaining both α- and γ-carboxylic acids.

- Functional Impact :

- Found in modified PGN structures, isoglutamic acid is implicated in immune evasion. For example, Micrococcus luteus modifies this compound’s β-carboxylic acid with glycine, reducing TLR2 binding by 10-fold .

- Synthetic muropeptides with isoglutamic acid (e.g., M(ADE)) retain synergistic activity with lipopolysaccharide (LPS) in cytokine induction, unlike stereoisomers (LL or DD forms) .

Diaminopimelic Acid (DAP)

- Structural Differences: DAP contains two amino groups, enabling cross-linking in Gram-negative bacteria.

- Functional Impact :

- In Gram-negative PGN, DAP replaces lysine (used in Gram-positive bacteria) as the third stem peptide residue. This compound remains conserved as the second residue .

- Modifications to DAP or this compound’s carboxylic acids (e.g., acetylation) reduce TLR2 binding, allowing pathogens like Staphylococcus aureus to evade detection .

Functional Comparison in Immune Recognition and Bacterial Survival

TLR2 Binding and Immune Evasion

- Key Findings :

- This compound’s β-carboxylic acid is critical for TLR2 recognition. Acetylation or glycine extension at this position (e.g., Compound2c) reduces binding affinity by >10-fold .

- M. luteus PGN, which modifies this compound with glycine, shows negligible TLR2 activation compared to unmodified PGN .

- Stereochemical specificity: Muropeptides with natural LD-isoglutamine conformation activate TLR2, whereas LL or DD forms are inactive .

Role in Peptidoglycan Cross-Linking

- Cross-Linking Efficiency :

- This compound’s α-amide group facilitates transpeptidation reactions, forming stable cross-links between stem peptides.

- In Streptococcus pneumoniae, mutations altering this compound ratios disrupt PGN integrity, leading to cell lysis .

- Replacement with glutamate (M(ADE)) preserves cross-linking but may alter immune signaling .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Key Structural Feature | Role in PGN | TLR2 Binding Affinity | Microbial Examples |

|---|---|---|---|---|

| This compound | α-carboxylic acid, γ-amide | Cross-linking, TLR2 ligand | High | M. tuberculosis, S. aureus |

| Glutamine | γ-carboxylic acid, α-amide | Rare in PGN | Low | N/A |

| Isoglutamic Acid | α- and γ-carboxylic acids | Immune evasion | Moderate | M. luteus |

| DAP | Two amino groups | Cross-linking (Gram -) | High (if unmodified) | E. coli, B. subtilis |

Méthodes De Préparation

Carbobenzyloxy (Cbz) Protection

The Cbz group has been widely used to protect the α-amino group during isoglutamine synthesis. A landmark method involves:

-

Starting material : γ-Benzyl-L-glutamate.

-

Cbz protection : Reaction with carbobenzyloxy chloride (Cbz-Cl) in the presence of sodium bicarbonate to yield N-Cbz-γ-benzyl-L-glutamate.

-

Mixed anhydride activation : Treatment with ethyl chloroformate and tri-n-butylamine to form an intermediate anhydride.

-

Amidation : Reaction with ammonia to generate N-Cbz-γ-benzyl-L-isoglutamine.

-

Deprotection : Catalytic hydrogenolysis (Pd/C, H₂) removes both Cbz and benzyl groups, yielding L-isoglutamine with 65% overall yield .

Advantages : High stereochemical purity; avoids racemization.

Limitations : Requires hazardous phosgene derivatives for Cbz-Cl synthesis.

Trityl (Trt) Protection

A robust alternative employs trityl groups to protect the α-amino group:

-

Starting material : γ-Methyl ester of N-trityl-L-glutamic acid.

-

Anhydride formation : Dicyclohexyl carbodiimide (DCC) mediates anhydride formation.

-

Ammonolysis : Reaction with ammonia yields N-trityl-L-isoglutamine methyl ester.

-

Saponification : Alkaline hydrolysis (NaOH/EtOH) removes the methyl ester.

-

Detritylation : Mild acidic conditions (dilute acetic acid) yield L-isoglutamine with 76% overall yield .

Advantages : Trityl group stabilizes intermediates; compatible with orthogonal protection.

Modern Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

Recent advancements leverage SPPS for MDP analogs containing D-isoglutamine:

Enzymatic Resolution

Racemic mixtures of this compound are resolved using acylase I:

-

Substrate : N-Acetyl-DL-isoglutamine.

-

Enzymatic hydrolysis : Acylase I selectively hydrolyzes the L-isomer’s acetyl group.

-

Separation : Ion-exchange chromatography isolates L-isoglutamine (ee >98% ).

Advantages : Scalable; avoids harsh chemical conditions.

Lipophilic Derivatives for Enhanced Bioactivity

Lipidation at the γ-carboxyl group improves cellular uptake of MDP analogs:

-

Acylation :

-

Hydrogenolysis : Pd/C-mediated removal of benzyl esters.

Key finding : 6-O-tetradecanoyl-D-isoglutamine derivatives exhibit 10-fold higher adjuvant activity compared to non-lipidated analogs.

Comparative Analysis of Methods

| Method | Yield (%) | Stereopurity | Scalability | Key Reference |

|---|---|---|---|---|

| Cbz Protection | 65 | High | Moderate | |

| Trityl Protection | 76 | High | High | |

| SPPS | >50 | Moderate | High | |

| Enzymatic Resolution | 70 | Very High | Low |

Challenges and Innovations

Racemization Control

Racemization during activation remains a critical issue. Recent strategies include:

Q & A

Q. What is the structural role of isoglutamine in bacterial cell wall biosynthesis, and how can researchers experimentally validate its incorporation?

this compound is a nonstandard amino acid critical for cross-linking peptidoglycan strands in bacterial cell walls. To validate its incorporation:

- Mass Spectrometry (MS/MS) : Analyze muropeptide fragments using collision-induced dissociation (CID) to identify characteristic fragmentation patterns (e.g., loss of GlcNAc/MurNAc residues and this compound-specific ions at m/z 349.1 or 737.5) .

- Amino Acid Analysis : Quantify this compound ratios via Edman degradation or HPLC after hydrolyzing purified peptidoglycan .

- Mutant Studies : Compare peptidoglycan composition in wild-type vs. dd-carboxypeptidase mutants, where this compound cross-linking is disrupted .

Q. Which analytical techniques are most reliable for detecting this compound in complex biological samples?

Prioritize tandem mass spectrometry (MS/MS) with high-resolution instruments (e.g., Q-TOF) to distinguish this compound from structural analogs like glutamine. Key steps:

- Sample Preparation : Extract peptidoglycan using enzymatic digestion (lysozyme/mutanolysin) and purify via reversed-phase chromatography .

- Fragmentation Signatures : Monitor ions indicative of this compound loss (e.g., m/z 1090.5 → 832.6 in muropeptide E) .

- Cross-Validation : Confirm results with nuclear magnetic resonance (NMR) for stereochemical assignment, particularly in synthetic analogs .

Q. How can researchers synthesize and characterize this compound derivatives for in vitro studies?

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate Fmoc-protected this compound residues, ensuring side-chain protection to prevent cyclization .

- Purity Assessment : Use HPLC (>95% purity threshold) and MALDI-TOF for molecular weight verification .

- Crystallography : Resolve crystal structures of synthetic analogs to confirm stereochemistry and hydrogen-bonding patterns critical for bacterial transpeptidase binding .

Advanced Research Questions

Q. How should researchers address contradictions in reported this compound concentrations across bacterial species?

- Meta-Analysis Framework : Systematically compare datasets using PICOT criteria (Population: bacterial strains; Intervention: peptidoglycan extraction methods; Comparison: LC-MS vs. Edman degradation; Outcome: this compound quantification; Timeframe: pre-2000 vs. post-2010 studies) .

- Controlled Replication : Repeat experiments under standardized conditions (e.g., uniform growth media, pH, and lysis protocols) to isolate methodological variability .

- Machine Learning : Apply clustering algorithms to identify outliers in peptidoglycan datasets, flagging potential technical artifacts .

Q. What metabolomic strategies are optimal for studying this compound’s role in cancer metabolism?

- Targeted Metabolomics : Focus on amino acid pathways using LC-MS/MS with isotopic labeling (e.g., ¹³C-glutamine tracers) to track this compound flux in cancer cell lines .

- Cohort Design : Stratify patient samples by cancer subtype (e.g., ER+ vs. TNBC in breast cancer) and correlate this compound levels with histidine/acetoacetate ratios .

- Pathway Enrichment Analysis : Use tools like MetaboAnalyst to map this compound-associated pathways (e.g., urea cycle, nucleotide biosynthesis) and validate via CRISPR knockout models .

Q. How can cross-linking mechanisms involving this compound be probed in antibiotic-resistant bacteria?

- Pulse-Chase Experiments : Track ¹⁵N-labeled this compound incorporation into peptidoglycan over time in Enterococcus faecium strains resistant to β-lactams .

- Molecular Dynamics (MD) Simulations : Model interactions between this compound and penicillin-binding proteins (PBPs) to identify resistance-conferring mutations .

- Cryo-EM : Visualize transpeptidase-isoglutamine complexes in Streptococcus pneumoniae mutants to resolve bypass mechanisms .

Q. What experimental designs are suitable for studying this compound’s role in bacterial persistence under stress?

- Transcriptomic-Peptidoglycan Integration : Couple RNA-seq (to identify stress-response genes) with peptidoglycan profiling in nutrient-deprived or antibiotic-exposed cultures .

- Fluorescent Probes : Develop D-amino acid derivatives tagged with BODIPY to visualize this compound incorporation in real-time using confocal microscopy .

Q. How can ethical considerations be integrated into studies involving this compound-modified pathogens?

- Dual-Use Risk Assessment : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential misuse of engineered strains with enhanced cross-linking .

- Institutional Oversight : Submit protocols to biosafety committees (e.g., BSL-2+ for Streptococcus mutants) and disclose risks in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.